
1,2-Bis(trifluoromethyl)cyclohexane, 97%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Bis(trifluoromethyl)cyclohexane, also known as 1,2-bis(trifluoromethyl)cyclohexane, is a cyclic compound with a molecular formula of C6F6. It is a colorless, low-boiling liquid with an extremely low vapor pressure. 1,2-Bis(trifluoromethyl)cyclohexane is a volatile compound with a boiling point of -58.2 °C and a melting point of -64.2 °C. It is a highly fluorinated hydrocarbon that is used in a variety of applications, including as a solvent and a reagent in the synthesis of organic compounds.
Wirkmechanismus
1,2-Bis(trifluoromethyl)cyclohexane is a highly fluorinated hydrocarbon that is used in a variety of applications, including as a solvent and a reagent in the synthesis of organic compounds. The fluorine atoms of 1,2-Bis(trifluoromethyl)cyclohexane, 97%(trifluoromethyl)cyclohexane interact with the substrate molecules, forming strong bonds that can facilitate the desired reaction. The presence of fluorine atoms can also increase the reactivity of the substrate molecules, allowing for faster and more efficient reactions.
Biochemical and Physiological Effects
1,2-Bis(trifluoromethyl)cyclohexane is considered to be non-toxic and non-carcinogenic. It is not known to have any significant biochemical or physiological effects on humans or animals.
Vorteile Und Einschränkungen Für Laborexperimente
1,2-Bis(trifluoromethyl)cyclohexane has several advantages for use in laboratory experiments. It is a volatile compound with a low boiling point and a low vapor pressure, making it ideal for use as a solvent and a reagent in the synthesis of organic compounds. It is also a non-toxic and non-carcinogenic compound, making it safe to use in laboratory experiments. The main limitation of 1,2-Bis(trifluoromethyl)cyclohexane is its high cost, which can make it prohibitively expensive for some laboratory experiments.
Zukünftige Richtungen
1,2-Bis(trifluoromethyl)cyclohexane has a wide range of potential applications in the synthesis of organic compounds. It can be used as a solvent and a reagent in the synthesis of pharmaceuticals, agrochemicals, and other biologically active compounds. It can also be used as a model compound in the study of organic reactions. Additionally, 1,2-Bis(trifluoromethyl)cyclohexane can be used as a starting material in the synthesis of a variety of organic compounds, including polymers and other materials. Finally, 1,2-Bis(trifluoromethyl)cyclohexane can be used as a catalyst in the synthesis of other organic compounds.
Synthesemethoden
1,2-Bis(trifluoromethyl)cyclohexane is typically synthesized through a process known as the Wittig reaction. In this process, a phosphorus ylide is reacted with an aldehyde or ketone to form an alkene. The Wittig reaction is a versatile method for the synthesis of a variety of organic compounds, including 1,2-Bis(trifluoromethyl)cyclohexane, 97%(trifluoromethyl)cyclohexane. The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide or dimethyl sulfoxide.
Wissenschaftliche Forschungsanwendungen
1,2-Bis(trifluoromethyl)cyclohexane is used in a variety of scientific research applications, including as a solvent in the synthesis of organic compounds, as a reagent in the synthesis of organic compounds, and as a model compound in the study of organic reactions. It is also used as a starting material in the synthesis of a variety of organic compounds, including pharmaceuticals and other biologically active compounds.
Eigenschaften
IUPAC Name |
1,2-bis(trifluoromethyl)cyclohexane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F6/c9-7(10,11)5-3-1-2-4-6(5)8(12,13)14/h5-6H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAXBJEMVFBTTKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Bis(trifluoromethyl)cyclohexane | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-Butyl N-(2-azabicyclo[2.2.1]heptan-6-yl)carbamate](/img/structure/B6300798.png)
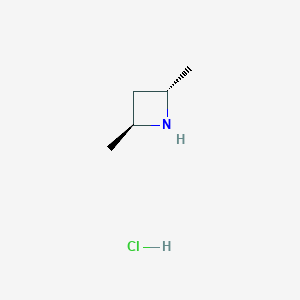
![2-(t-Butoxycarbonyl)-2-azabicyclo[3.1.1]heptane-5-carboxylic acid](/img/structure/B6300807.png)


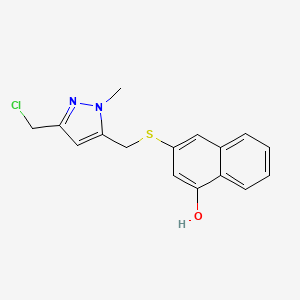
![7-Bromo-8-methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine](/img/structure/B6300837.png)
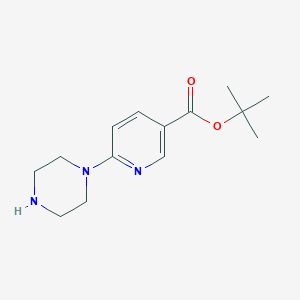

![5-Chloro-1-methyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B6300853.png)
![N-[Amino(imino)methyl]-4-benzylpiperazine-1-carboximidamide](/img/structure/B6300854.png)
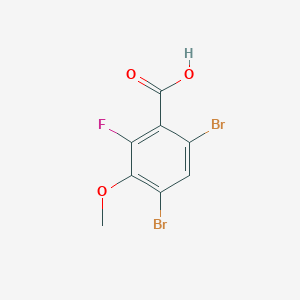
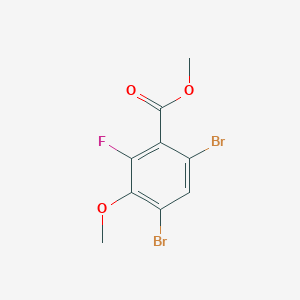
![N-[4-[6-(4-Fluorophenyl)-2,3-dihydropyrazolo[5,1-b]oxazol-7-yl]-2-pyridyl]acetamide](/img/structure/B6300868.png)